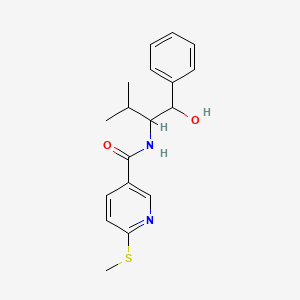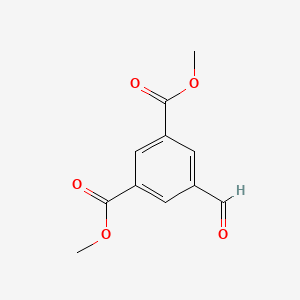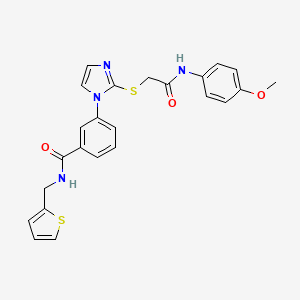
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a pyrazole ring and two tetrahydropyran rings. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, tetrahydropyranyl ethers, which are derivatives of tetrahydropyran, are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The tetrahydropyran rings would likely adopt a chair conformation, which is the most stable conformation for six-membered rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, tetrahydropyranyl ethers are known to be resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydropyran is a colourless volatile liquid .Scientific Research Applications
Microwave-Assisted Synthesis and Application in Bacteriocidal and Antimicrobial Activities
A study by Hu et al. (2011) described the microwave-assisted synthesis of tetrazolyl pyrazole amides, including derivatives similar in structure to N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide. These compounds have shown promising bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. The synthesis process benefits from reduced reaction times compared to conventional heating methods, suggesting a more efficient approach to producing these compounds for their various applications (Hu, Wang, Zhou, & Xu, 2011).
Antimicrobial Activity of Pyran Carboxamide Derivatives
Another research conducted by Aytemir et al. (2003) focused on synthesizing a range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with antimicrobial activity. These compounds, including structures akin to the subject chemical, demonstrated significant antimicrobial activities against various bacterial and fungal species. One specific derivative was highlighted for its higher antibacterial activity against Staphylococcus aureus, Entrococcus faecalis, and Escherichia coli, as well as increased activity against C. krusei among the synthesized compounds (Aytemir, Erol, Hider, & Özalp, 2003).
Crystallographic and Dynamic NMR Study of N-(azol-N-yl) Formamides
Salazar et al. (1993) conducted a study on the molecular structures of N-(pyrazol-1-yl) formamide and its derivatives through X-ray crystallography and dynamic NMR spectroscopy. The research provided insights into the amide bond configurations and rotation barriers, which could be crucial for understanding the chemical behavior and potential applications of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide in various scientific fields (Salazar, Espada, Sanz, Claramunt, Elguero, García‐Granda, Díaz, & Gómez-Beltrán, 1993).
properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c19-15(13-3-7-21-8-4-13)17-14-9-16-18(11-14)10-12-1-5-20-6-2-12/h9,11-13H,1-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPSPEJVBIYLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]prop-2-enamide](/img/structure/B2984296.png)

![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2984299.png)
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine](/img/structure/B2984303.png)
![2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2984304.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2984306.png)


![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984310.png)
![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2984311.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2984312.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2984315.png)